

# In-Depth Technical Guide: 2,6-Dimethoxypyridine-3-carboxaldehyde

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## Compound of Interest

**Compound Name:** 2,6-Dimethoxypyridine-3-carboxaldehyde

**Cat. No.:** B1313878

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## Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethoxypyridine-3-carboxaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides generalized experimental protocols for its synthesis and purification, and presents spectroscopic data for characterization. Furthermore, it explores the potential applications of this compound in drug discovery, supported by a conceptual workflow for its integration into research pipelines.

## Introduction

**2,6-Dimethoxypyridine-3-carboxaldehyde**, also known as 2,6-dimethoxynicotinaldehyde, is an aromatic organic compound featuring a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3.<sup>[1]</sup> The presence of these functional groups imparts specific reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.<sup>[1]</sup> Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known to exhibit a wide range of biological activities.<sup>[2]</sup> This guide serves as a technical resource for researchers leveraging this compound in their scientific endeavors.

# Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethoxypyridine-3-carboxaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Weight	167.16 g/mol	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Appearance	Pale yellow to light brown solid	[1]
Melting Point	68-72 °C	[3]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.	[1]
CAS Number	58819-72-0	[3]

# Experimental Protocols

While a specific, detailed synthesis protocol for **2,6-Dimethoxypyridine-3-carboxaldehyde** is not readily available in the public domain, a general methodology can be inferred from the synthesis of analogous pyridine carboxaldehydes. The following protocols are generalized and should be optimized for specific laboratory conditions.

## General Synthesis of Substituted Pyridine Carboxaldehydes

The synthesis of pyridine carboxaldehydes often involves the oxidation of the corresponding methylpyridines or the formylation of a substituted pyridine ring.

### Method A: Oxidation of a Methylpyridine Precursor

This method involves the synthesis of the target molecule from a corresponding 2,6-dimethoxy-3-methylpyridine precursor.

- Step 1: Oxidation. The methyl group at the 3-position of the pyridine ring is oxidized to a carboxaldehyde. Common oxidizing agents for this transformation include selenium dioxide ( $\text{SeO}_2$ ) or manganese dioxide ( $\text{MnO}_2$ ). The reaction is typically carried out in a suitable solvent like dioxane or dichloromethane under reflux or at elevated temperatures.
- Step 2: Work-up. After the reaction is complete, the reaction mixture is cooled and filtered to remove the solid oxidant. The filtrate is then concentrated under reduced pressure.
- Step 3: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

#### Method B: Formylation of a Pyridine Ring

This approach introduces the aldehyde group directly onto the 2,6-dimethoxypyridine ring.

- Step 1: Lithiation. 2,6-Dimethoxypyridine is treated with a strong base, such as n-butyllithium ( $n\text{-BuLi}$ ) or lithium diisopropylamide (LDA), at low temperatures ( $-78\text{ }^\circ\text{C}$ ) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the 3-position of the pyridine ring.
- Step 2: Formylation. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate.
- Step 3: Quenching and Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
- Step 4: Purification. The crude product is purified by column chromatography.

## Purification by Recrystallization

For further purification, the solid **2,6-Dimethoxypyridine-3-carboxaldehyde** can be recrystallized.

- Procedure: Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethanol and water or hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The purified

crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

## Spectroscopic Data

While specific spectra for **2,6-Dimethoxypyridine-3-carboxaldehyde** are not widely published, the following table provides expected ranges for its characteristic spectroscopic data based on analogous compounds.

Spectroscopic Data	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): ~10.0 (s, 1H, CHO), ~8.0-8.5 (d, 1H, Ar-H), ~6.5-7.0 (d, 1H, Ar-H), ~4.0 (s, 6H, 2 x OCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	δ (ppm): ~190 (C=O), ~160-165 (C-O), ~140-150 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~55 (OCH <sub>3</sub> )
FT-IR (KBr)	ν (cm <sup>-1</sup> ): ~2950-2850 (C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, ~1470 (C=C and C=N stretch, aromatic ring), ~1250, ~1050 (C-O stretch, methoxy)

## Applications in Drug Discovery and Organic Synthesis

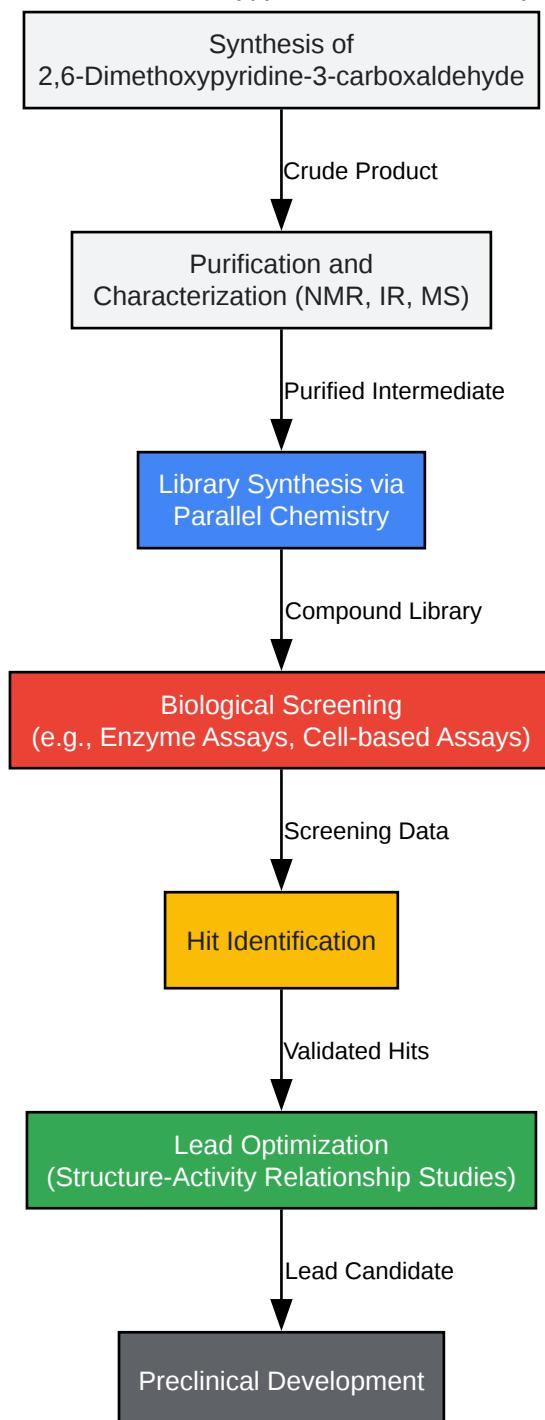
The aldehyde functional group in **2,6-Dimethoxypyridine-3-carboxaldehyde** is highly reactive and can participate in various chemical transformations, making it a versatile building block in organic synthesis. It can be used in reactions such as Wittig reactions, aldol condensations, and reductive aminations to introduce the substituted pyridine moiety into larger, more complex molecules.

In the context of drug discovery, pyridine scaffolds are of significant interest due to their presence in numerous approved drugs. The specific substitution pattern of **2,6-Dimethoxypyridine-3-carboxaldehyde** offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

# Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the utilization of **2,6-Dimethoxypyridine-3-carboxaldehyde** in a drug discovery program.

Conceptual Workflow for 2,6-Dimethoxypyridine-3-carboxaldehyde in Drug Discovery

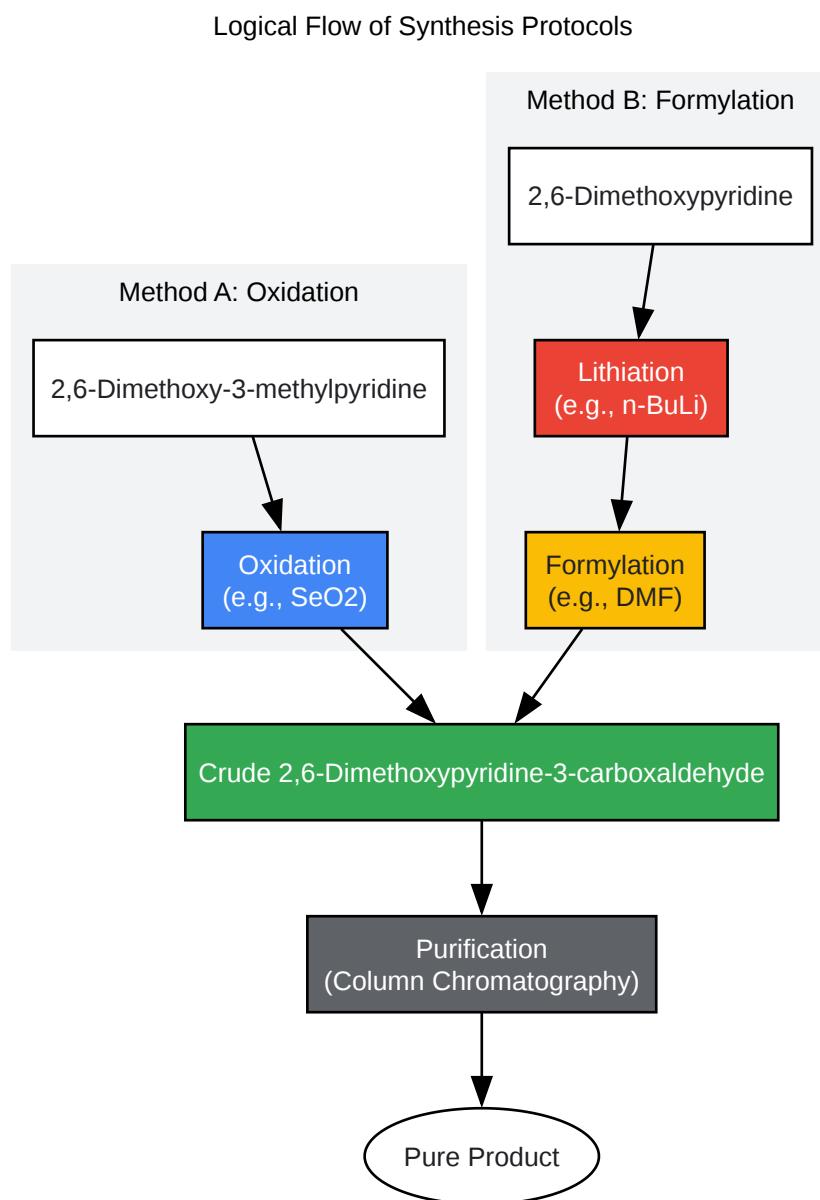


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Caption: Conceptual workflow for utilizing **2,6-Dimethoxypyridine-3-carboxaldehyde**.

## Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow of the generalized synthesis protocols.

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